

Clinical Validation of Imidazole Propionate in Atherosclerosis: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical validation of imidazole propionate (ImP) as a biomarker for subclinical atherosclerosis against established markers, supported by experimental data from key patient cohorts. While the initial topic specified imidazolelactic acid, current clinical research prominently features imidazole propionate, a closely related gut microbial metabolite of histidine, as a key molecule in cardiometabolic diseases. This document will focus on ImP, while also clarifying its metabolic relationship with imidazolelactic acid.

Executive Summary

Recent large-scale clinical studies have identified the gut microbiota-derived metabolite, imidazole propionate (ImP), as a potential biomarker for early-stage, subclinical atherosclerosis.^{[1][2][3]} Elevated plasma levels of ImP have been associated with the presence and extent of atherosclerotic plaques in asymptomatic individuals, independent of traditional risk factors.^{[1][2]} Mechanistic studies have further revealed that ImP can act as a causal agent in the development of atherosclerosis by activating a pro-inflammatory signaling pathway. This guide synthesizes the findings from major patient cohort studies, details the experimental methodologies, and compares the performance of ImP with conventional biomarkers.

Data Presentation: Biomarker Performance in Subclinical Atherosclerosis

The following table summarizes the performance of imidazole propionate (ImP) in discriminating the presence of subclinical atherosclerosis compared to and in combination with standard biomarkers, high-sensitivity C-reactive protein (hs-CRP) and low-density lipoprotein cholesterol (LDL-C), in two major asymptomatic patient cohorts: PESA (Progression of Early Subclinical Atherosclerosis) and IGT (Impaired Glucose Tolerance).

Biomarker(s)	Patient Cohort	No. of Participants	Performance Metric (AUC)	95% Confidence Interval	Key Finding
LDL-C	PESA	400	0.533	0.488 - 0.590	Limited discriminatory power on its own.
ImP + LDL-C	PESA	400	0.591	0.524 - 0.639	ImP significantly improves the diagnostic value of LDL-C. [1]
hs-CRP	PESA	400	0.511	0.501 - 0.532	Limited discriminatory power on its own.
ImP + hs-CRP	PESA	400	0.588	0.525 - 0.651	ImP significantly improves the diagnostic value of hs-CRP. [1]
LDL-C	IGT	>1,800	0.536	0.508 - 0.565	Limited discriminatory power on its own.
ImP + LDL-C	IGT	>1,800	0.565	0.535 - 0.590	ImP provides a modest but significant improvement over LDL-C. [1]

hs-CRP	IGT	>1,800	0.530	0.10 - 0.552	Limited discriminatory power on its own.
ImP + hs-CRP	IGT	>1,800	0.559	0.530 - 0.584	ImP provides a modest but significant improvement over hs-CRP. [1]

AUC: Area Under the Receiver Operating Characteristic Curve. An AUC of 0.5 indicates no discrimination, while an AUC of 1.0 indicates perfect discrimination.

Experimental Protocols

Patient Cohort Descriptions

- PESA (Progression of Early Subclinical Atherosclerosis) Study: A prospective cohort study of over 4,000 asymptomatic, middle-aged (40-54 years) employees of the Santander Bank in Madrid, Spain. The study is designed to identify new imaging and biological factors associated with the presence and progression of early-stage atherosclerosis. Participants underwent extensive non-invasive imaging to detect subclinical atherosclerosis in the carotid, abdominal aortic, and iliofemoral arteries, as well as coronary artery calcification scoring.[\[2\]](#)
- IGT (Impaired Glucose Tolerance) Cohort: A cohort of over 1,800 individuals with impaired glucose tolerance, who are at a higher risk for developing type 2 diabetes and cardiovascular disease. This cohort allows for the investigation of metabolic biomarkers in a population with an adverse cardiometabolic profile.[\[2\]](#)

Quantification of Imidazole Propionate in Human Plasma

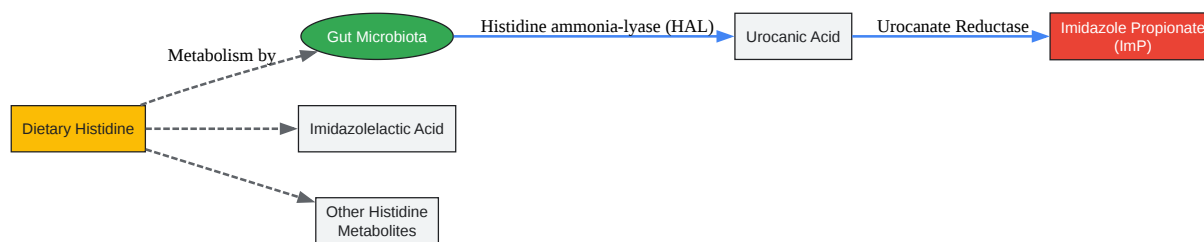
The quantification of ImP in plasma samples from the PESA and IGT cohorts was performed using a targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

- **Sample Preparation:** Plasma samples were stored at -80°C until analysis. For analysis, proteins were precipitated from the plasma using a solvent such as methanol or acetonitrile. The supernatant containing the metabolites was then separated.
- **LC-MS/MS Analysis:** The analysis was carried out on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
 - **Chromatographic Separation:** A C18 reversed-phase column was used to separate ImP from other plasma components. A gradient elution with a mobile phase consisting of water with formic acid and acetonitrile with formic acid was employed.
 - **Mass Spectrometry Detection:** The mass spectrometer was operated in positive ion mode using multiple reaction monitoring (MRM) to specifically detect and quantify ImP and its stable isotope-labeled internal standard.
- **Data Analysis:** The concentration of ImP in the plasma samples was determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of ImP.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Histidine to Imidazole Propionate

Imidazole propionate is a microbial metabolite derived from the essential amino acid histidine. The conversion primarily occurs in the gut, where gut bacteria metabolize dietary histidine. The key enzymes involved are histidine ammonia-lyase (HAL) and urocanate reductase. Imidazolelactic acid is another metabolite in the broader histidine metabolism pathway.

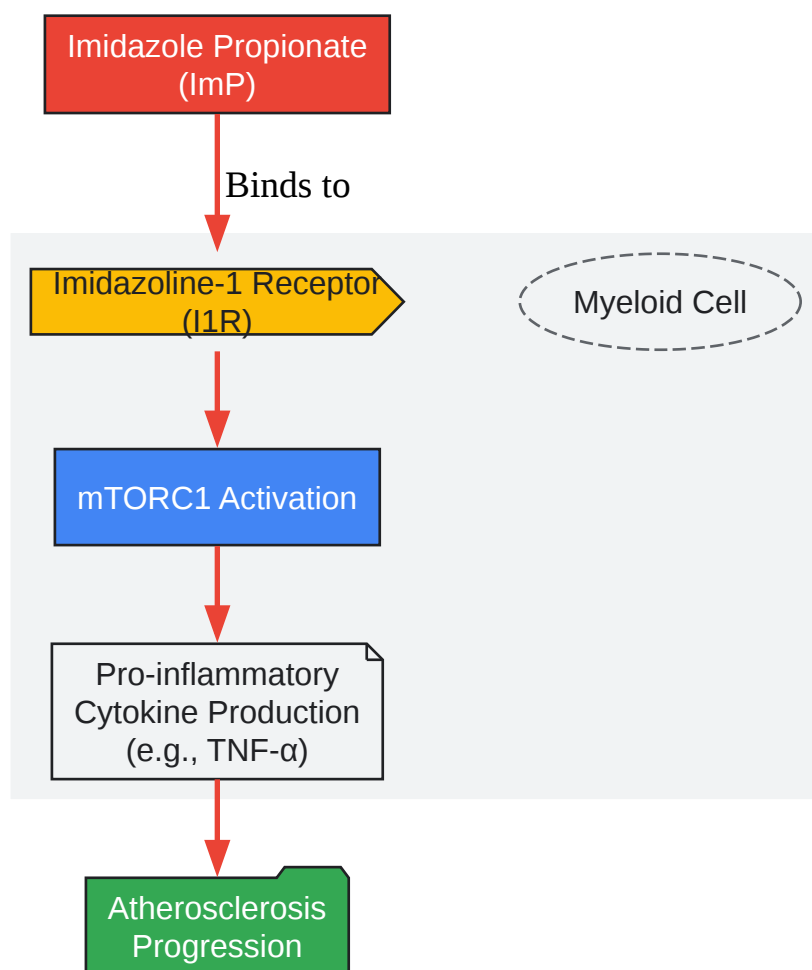


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Caption: Metabolic pathway of dietary histidine to imidazole propionate by gut microbiota.

Imidazole Propionate Signaling Pathway in Atherosclerosis

Imidazole propionate has been shown to promote atherosclerosis by activating a pro-inflammatory signaling cascade in myeloid cells, such as macrophages. This pathway involves the imidazoline-1 receptor (I1R) and the mammalian target of rapamycin (mTOR) complex 1 (mTORC1).

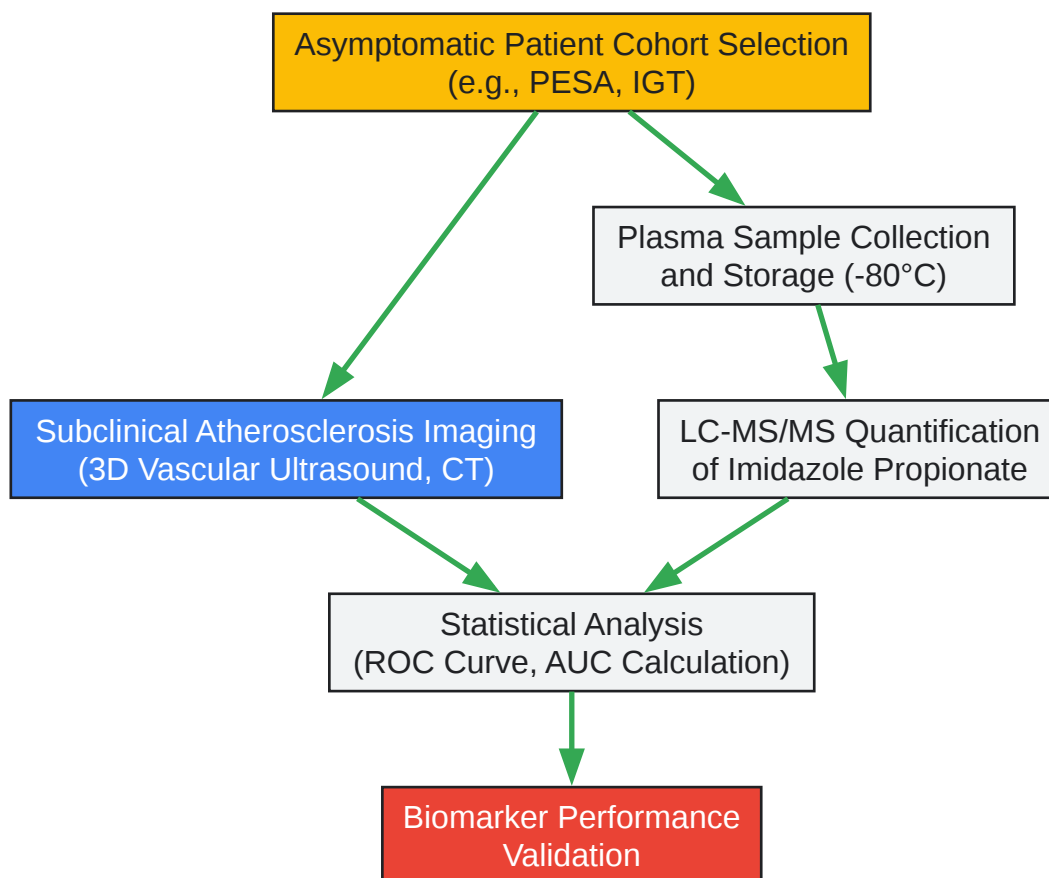


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Caption: ImP-I1R-mTORC1 signaling pathway in myeloid cells promoting atherosclerosis.

Experimental Workflow for Clinical Validation

The clinical validation of ImP as a biomarker for atherosclerosis typically follows a multi-stage workflow, from patient cohort selection to data analysis.



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Caption: Workflow for the clinical validation of ImP as an atherosclerosis biomarker.

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